N-(1-Benzylpiperidin-4-yl)-L-cysteine
Description
Properties
CAS No. |
67636-31-1 |
|---|---|
Molecular Formula |
C15H22N2O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2R)-2-[(1-benzylpiperidin-4-yl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H22N2O2S/c18-15(19)14(11-20)16-13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,13-14,16,20H,6-11H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
DDIOGGVOFWLLOK-AWEZNQCLSA-N |
Isomeric SMILES |
C1CN(CCC1N[C@@H](CS)C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCC1NC(CS)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)-L-cysteine typically involves the reaction of 1-benzylpiperidin-4-one with L-cysteine. The reaction is carried out in an appropriate solvent such as ethanol or THF (tetrahydrofuran) under controlled conditions. The mixture is usually stirred and heated to facilitate the reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylpiperidin-4-yl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
N-(1-Benzylpiperidin-4-yl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs with analgesic or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs with Benzylpiperidine Moieties
N-(1-Benzylpiperidin-4-yl)arylacetamides
These compounds, such as those described in Huang et al. (2001), exhibit high selectivity for sigma1 receptors over sigma2 receptors (e.g., Ki ratios >100:1 for sigma1) . Key structural comparisons:
- Aromatic Ring Modifications :
- Halogen Substituents :
Compound 32 (Antiprion Activity)
A Group 3 compound with an N-(1-benzylpiperidin-4-yl) sidechain demonstrated outstanding in vitro antiprion activity (EC50 <1 µM). Homologs with extended benzyl chains (n=1–3) or substituted phenyl groups (varying σ/π values) showed reduced potency, highlighting the critical role of the benzylpiperidine core .
S-Substituted L-Cysteine Derivatives
- S-(4-Methylbenzyl)-L-cysteine (MbzlC) and S-(4-Methoxybenzyl)-L-cysteine (MeObzlC): These non-canonical amino acids lack the piperidine ring but share the benzyl-cysteine linkage.
Functional Comparison: Pharmacological Profiles
Sigma Receptor Ligands vs. Target Compound
- N-(1-Benzylpiperidin-4-yl)arylacetamides: High sigma1 affinity (Ki = 0.8–5 nM) and selectivity (sigma1/sigma2 ratio >70). No binding to dopamine D2/D3 receptors .
- N-(1-Benzylpiperidin-4-yl)-L-cysteine : The cysteine moiety may disrupt sigma receptor binding due to steric hindrance or altered electronic properties. However, the benzylpiperidine group could retain moderate affinity for CNS targets.
Antiprion Activity
- Compound 32 : EC50 <1 µM in prion-infected cells .
- The cysteine group might enhance solubility or reduce toxicity compared to homologs with alkyl chains.
Opioid Receptor Ligands
Pharmacokinetic and Physicochemical Properties
| Property | This compound | N-(1-Benzylpiperidin-4-yl)phenylacetamide | S-(4-Methylbenzyl)-L-cysteine |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~1.8 |
| Solubility | Improved (due to -SH and -COOH) | Low (arylacetamide) | Moderate |
| Metabolic Stability | Susceptible to oxidation (-SH) | Stable (amide bond) | Low (sulfide oxidation) |
- The cysteine moiety enhances water solubility but introduces metabolic vulnerabilities, such as glutathione conjugation or oxidation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-Benzylpiperidin-4-yl)-L-cysteine, and what purification strategies are critical for isolating the target compound?
- Methodology : Use coupling reactions between the benzylpiperidine amine and L-cysteine derivatives. For example, employ carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds, as demonstrated in similar piperidine-cysteine hybrids .
- Purification : Due to potential byproducts from mixtures (e.g., ), use reverse-phase HPLC or column chromatography with gradients optimized for polar intermediates. Monitor purity via TLC or LC-MS .
Q. How can structural characterization of this compound be performed when sample quantities are limited?
- Approach : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation. If NMR is feasible, use ¹H/¹³C NMR with cryoprobes to enhance sensitivity. For low-concentration samples, consider 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Q. What safety protocols should be followed when handling this compound, given uncertainties in its toxicological profile?
- Guidelines : Adopt OSHA/ACGIH standards for piperidine derivatives: wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols. Use fume hoods for synthesis steps and ensure waste is disposed via authorized contractors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Strategy : Modify the cysteine moiety (e.g., introduce thiol-protecting groups like acetyl or benzyl) or vary the benzylpiperidine substituents. Test analogs in receptor-binding assays (e.g., sigma1 receptors, as in ) or redox activity assays (exploiting cysteine’s thiol group) .
- Analysis : Use computational tools (docking studies) to predict binding affinities, followed by in vitro validation via SPR or fluorescence polarization .
Q. What analytical techniques are suitable for detecting trace impurities or degradation products in synthesized batches?
- Methods : Employ LC-MS/MS with electrospray ionization (ESI) for high sensitivity. Compare retention times and fragmentation patterns against reference standards. For stability testing, subject the compound to accelerated degradation (heat, light, pH extremes) and monitor via UPLC-PDA .
Q. How can the compound’s stability under experimental storage conditions be systematically evaluated?
- Protocol : Conduct kinetic studies by storing aliquots at varying temperatures (-20°C, 4°C, 25°C) and humidity levels. Assess chemical integrity at intervals (e.g., 1, 3, 6 months) using quantitative NMR or LC-MS. Include antioxidants (e.g., ascorbic acid) if thiol oxidation is observed .
Q. What in vitro models are appropriate for studying the compound’s potential neuropharmacological effects?
- Models : Use neuronal cell lines (e.g., SH-SY5Y) or primary cultures to assess cytotoxicity, mitochondrial function, and modulation of neurotransmitter receptors (e.g., acetylcholine esterase inhibition assays). Pair with calcium imaging to evaluate real-time signaling changes .
Key Data Gaps and Recommendations
- Toxicological Data : Existing SDSs for related compounds (e.g., ) lack consensus on carcinogenicity. Perform Ames tests and in vivo acute toxicity studies to establish safety thresholds.
- Physicochemical Properties : No data on solubility, logP, or pKa are available. Characterize these via shake-flask methods and potentiometric titration to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
